4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a trichloro-phenylethyl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent reaction with trichloro-phenylethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and sulfonamide groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-benzamide
- 4-Chloro-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)-benzamide
Uniqueness
4-Chloro-N-(2,2,2-trichloro-1-phenylethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
255048-80-7 |
---|---|
Molecular Formula |
C14H11Cl4NO2S |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
4-chloro-N-(2,2,2-trichloro-1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl4NO2S/c15-11-6-8-12(9-7-11)22(20,21)19-13(14(16,17)18)10-4-2-1-3-5-10/h1-9,13,19H |
InChI Key |
OGWXUVCRWUUNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.